molecular formula C14H6Cl2N4O2 B2741447 (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 1024826-43-4

(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile

Cat. No.: B2741447
CAS No.: 1024826-43-4
M. Wt: 333.13
InChI Key: IMLWIKDYGOGDFM-VGKPWJHISA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule. For example, a compound with a carboxyl group might undergo reactions like esterification or neutralization .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can often be predicted based on the structure of the molecule .

Scientific Research Applications

Chemical Sensor Development

A study focusing on a phenanthroimidazole-based compound similar to the query chemical demonstrates its utility as a fluorescent probe for detecting hypochlorous acid with high selectivity. This compound exhibits significant sensitivity and selectivity in mixed aqueous media, making it a valuable tool for bio-imaging applications within living cells. The compound reacts with hypochlorite ions, leading to a remarkable enhancement of emission intensity, facilitating the imaging of exogenous hypochlorous acid in biological contexts (Zhao et al., 2017).

Corrosion Inhibition

Synthesized amino acid compounds, including structures related to the query chemical, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Through electrochemical studies, these compounds, characterized by their indole-based backbone similar to the query chemical, demonstrated mixed-type inhibition behavior and adhered to Langmuir's adsorption isotherm. The efficacy of these inhibitors suggests potential applications in protecting industrial materials against corrosive environments (Yadav, Gope, & Sarkar, 2016).

Luminescent Material Development

Another research avenue involves the synthesis of a Zn(II)/Eu(III) compound with a ligand structurally similar to the query chemical, showcasing acidochromic properties and thermo-responsive luminescence. This compound's ability to act as a luminescent sensor for acid, temperature, and water highlights its potential application in developing new materials for sensing and imaging technologies (Cuerva et al., 2020).

Antibacterial Activity

Zinc complexes derived from benzothiazole Schiff bases, related to the query chemical's structural class, have demonstrated pronounced antibacterial activity against various pathogenic strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study indicates that the specific ligands and anions in these complexes can significantly influence their biological efficacy, suggesting the potential for developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with certain proteins or enzymes, altering a biological pathway, or changing the structure of a cell .

Safety and Hazards

This involves studying the toxicity of the compound, its effects on the environment, and precautions that need to be taken while handling it. This information is usually available in the material safety data sheet (MSDS) for the compound .

Future Directions

Future directions could involve finding new synthesis methods for the compound, discovering new reactions it can undergo, finding new uses for it, or developing derivatives with improved properties .

Properties

IUPAC Name

(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N4O2/c15-8-1-9-13(21)7(6-22-14(9)10(16)2-8)5-20-12(4-18)11(19)3-17/h1-2,5-6H,19H2/b12-11-,20-5?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWIKDYGOGDFM-OMJUBSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=NC(=C(C#N)N)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=N/C(=C(/C#N)\N)/C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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